Cas no 2680792-16-7 (2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid)

2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28277261
- 2680792-16-7
- 2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid
- 2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid
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- インチ: 1S/C12H19NO4/c1-4-5-17-11(16)13-7-9(6-10(14)15)12(2,3)8-13/h4,9H,1,5-8H2,2-3H3,(H,14,15)
- InChIKey: WEUUDZQQCHINQO-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(CC(=O)O)C(C)(C)C1)=O
計算された属性
- せいみつぶんしりょう: 241.13140809g/mol
- どういたいしつりょう: 241.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277261-10g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 10g |
$7189.0 | 2023-09-09 | ||
Enamine | EN300-28277261-2.5g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 2.5g |
$3276.0 | 2025-03-19 | |
Enamine | EN300-28277261-0.1g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 0.1g |
$1471.0 | 2025-03-19 | |
Enamine | EN300-28277261-1.0g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 1.0g |
$1671.0 | 2025-03-19 | |
Enamine | EN300-28277261-0.25g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 0.25g |
$1538.0 | 2025-03-19 | |
Enamine | EN300-28277261-10.0g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 10.0g |
$7189.0 | 2025-03-19 | |
Enamine | EN300-28277261-5g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 5g |
$4848.0 | 2023-09-09 | ||
Enamine | EN300-28277261-0.05g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 0.05g |
$1404.0 | 2025-03-19 | |
Enamine | EN300-28277261-0.5g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 95.0% | 0.5g |
$1605.0 | 2025-03-19 | |
Enamine | EN300-28277261-1g |
2-{4,4-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidin-3-yl}acetic acid |
2680792-16-7 | 1g |
$1671.0 | 2023-09-09 |
2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acidに関する追加情報
Introduction to 2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid (CAS No. 2680792-16-7)
2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid, identified by the CAS number 2680792-16-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural complexity of this molecule, featuring a pyrrolidine core modified with various functional groups, contributes to its unique chemical properties and biological interactions.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. In particular, the presence of a 4,4-dimethyl group enhances the steric profile of the molecule, influencing its binding affinity and selectivity. The prop-2-en-1-yloxy moiety introduces a hydrophobic region, while the carbonylpyrrolidin-3-yl group adds a polar interaction site. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the acetic acid side chain may interact with target proteins through hydrogen bonding or other non-covalent interactions, facilitating the development of small-molecule inhibitors or modulators. Such insights are critical for optimizing drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles.
The pharmaceutical industry has been increasingly leveraging structure-based drug design approaches to accelerate the discovery of novel therapeutics. The CAS No. 2680792-16-7 identifier ensures unambiguous identification of this compound in databases and literature, facilitating collaboration among researchers worldwide. The synthesis of this molecule involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the complex framework efficiently.
Preclinical studies have begun to explore the biological activity of this compound across various disease models. Preliminary data indicate that it may exhibit inhibitory effects on specific enzymes or receptors implicated in inflammatory responses and metabolic disorders. The dimethylpyrrolidine core has been shown to modulate enzyme kinetics by stabilizing transition states or altering substrate binding affinities. Additionally, the propenyl ether group may influence cell membrane permeability or intracellular signaling pathways.
The growing interest in personalized medicine has prompted researchers to investigate how genetic variations affect drug response. Genetic polymorphisms in drug-metabolizing enzymes can significantly impact the efficacy and safety of therapeutic agents. Therefore, understanding how this compound interacts with polymorphic targets is essential for predicting patient-specific responses. High-throughput screening (HTS) techniques have been instrumental in identifying hit compounds like this one for further validation.
The role of acetic acid derivatives in medicinal chemistry cannot be overstated. These compounds often serve as key intermediates in synthesizing more complex molecules with enhanced pharmacological properties. The carboxylic acid functionality in this compound allows for further derivatization into esters or amides, expanding its utility as a building block for drug candidates. Recent patents have highlighted novel synthetic routes to related compounds, demonstrating their commercial potential.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through rigorous preclinical and clinical testing protocols. Regulatory agencies require comprehensive toxicological assessments before approving new therapeutics for human use. This includes evaluating potential side effects at various exposure levels and identifying any long-term health risks associated with chronic administration.
Collaborative efforts between academia and industry have accelerated progress in translating laboratory discoveries into marketable drugs. Open innovation models encourage knowledge sharing and resource pooling to tackle complex biological challenges more effectively. Public-private partnerships also play a crucial role in funding early-stage research that may lead to breakthrough therapies targeting unmet medical needs.
The future of drug discovery will likely be shaped by interdisciplinary approaches integrating chemistry, biology, physics, and computer science. Artificial intelligence (AI) algorithms are being trained on vast datasets to predict molecular properties and identify promising candidates faster than traditional methods allow. This technology has already demonstrated success in optimizing lead compounds like this one for improved pharmacokinetics.
In conclusion,2-{4,4-dimethyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}acetic acid (CAS No. 2680792-16-7) represents an exciting advancement in pharmaceutical research with significant therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further exploration through both experimental and computational methods。 As our understanding of biological systems continues to expand, compounds such as these will play increasingly important roles in developing next-generation medicines that improve patient outcomes worldwide。
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